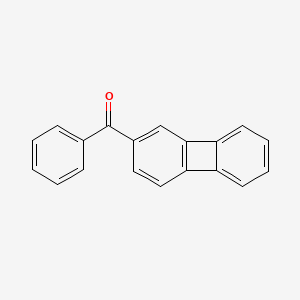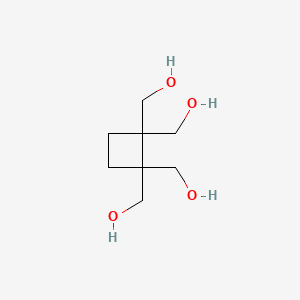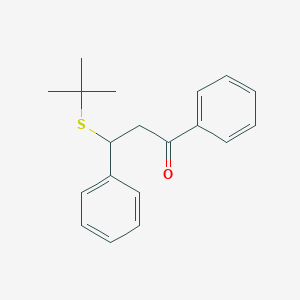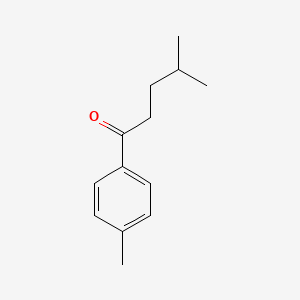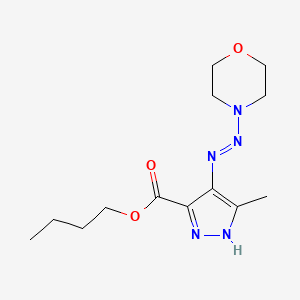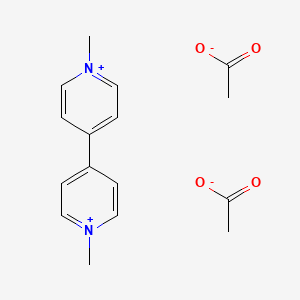
1,1'-Dimethyl-4,4'-bipyridin-1-ium diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dimethyl-4,4’-bipyridin-1-ium diacetate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is a derivative of bipyridine, a compound that consists of two pyridine rings connected by a single bond. The presence of methyl groups and the diacetate form enhances its reactivity and solubility, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Dimethyl-4,4’-bipyridin-1-ium diacetate can be synthesized through several methods. One common approach involves the methylation of 4,4’-bipyridine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then treated with acetic acid to form the diacetate salt.
Industrial Production Methods
Industrial production of 1,1’-Dimethyl-4,4’-bipyridin-1-ium diacetate often involves large-scale methylation processes followed by purification steps to ensure high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Dimethyl-4,4’-bipyridin-1-ium diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding bipyridine derivative.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: N-oxides of 1,1’-Dimethyl-4,4’-bipyridin-1-ium.
Reduction: 4,4’-Bipyridine derivatives.
Substitution: Various substituted bipyridine compounds depending on the nucleophile used.
Scientific Research Applications
1,1’-Dimethyl-4,4’-bipyridin-1-ium diacetate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,1’-Dimethyl-4,4’-bipyridin-1-ium diacetate involves its ability to interact with various molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it can disrupt microbial cell membranes, leading to cell death. Its role in drug delivery involves encapsulating therapeutic agents and releasing them at targeted sites.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: The parent compound without methyl groups.
1,1’-Dimethyl-4,4’-bipyridinium dichloride: A similar compound with chloride ions instead of acetate.
2,2’-Bipyridine: An isomer with nitrogen atoms in different positions.
Uniqueness
1,1’-Dimethyl-4,4’-bipyridin-1-ium diacetate is unique due to its enhanced solubility and reactivity compared to its parent compound and other derivatives. The presence of methyl groups and acetate ions provides distinct chemical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
24476-52-6 |
|---|---|
Molecular Formula |
C16H20N2O4 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diacetate |
InChI |
InChI=1S/C12H14N2.2C2H4O2/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;2*1-2(3)4/h3-10H,1-2H3;2*1H3,(H,3,4)/q+2;;/p-2 |
InChI Key |
ZABJDFCSWZWZGH-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


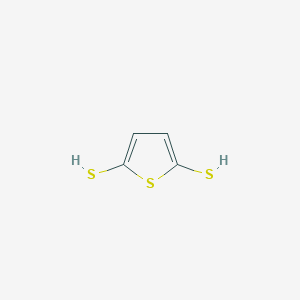
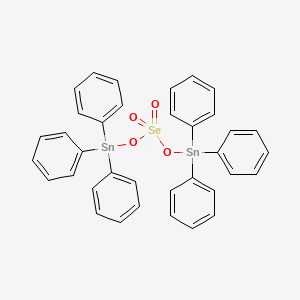
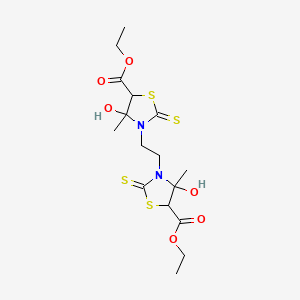
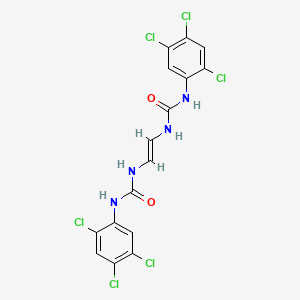
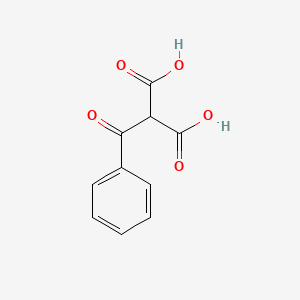
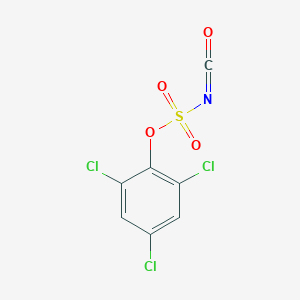
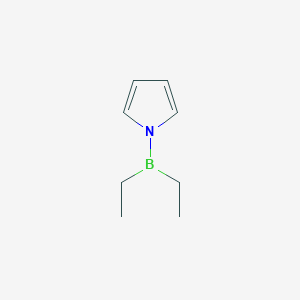
![Benzo[h]-1,6-naphthyridine, 6-oxide](/img/structure/B14701832.png)
![[Nitroso(pyrimidin-2-yl)amino]acetic acid](/img/structure/B14701842.png)
